REACTION_CXSMILES
|
[CH:1]([N:4]1[C:8](=[O:9])[C:7]([NH:10]C(=O)OCC2C3C=CC=CC=3C3C2=CC=CC=3)=[C:6]([CH3:28])[N:5]1[CH3:29])([CH3:3])[CH3:2].N1CCCCC1>CN(C=O)C.O.CO>[NH2:10][C:7]1[C:8](=[O:9])[N:4]([CH:1]([CH3:2])[CH3:3])[N:5]([CH3:29])[C:6]=1[CH3:28]
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Name
|
(9H-fluoren-9-yl)methyl (2-isopropyl-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)carbamate
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Quantity
|
2.047 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1N(C(=C(C1=O)NC(OCC1C2=CC=CC=C2C=2C=CC=CC12)=O)C)C
|
Name
|
|
Quantity
|
2.59 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The combined organics were extracted with 2M HCl (aq)
|
Type
|
WASH
|
Details
|
The column was eluted with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The resin was rinsed with MeOH and 7M ammonia in MeOH
|
Type
|
CUSTOM
|
Details
|
The MeOH and aqueous filtrate solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
MeOH (150 mL) was added to the resulting mixture
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
EtOH was added to the resulting mixture and it
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was adsorbed onto silica and purification by chromatography
|
Type
|
CUSTOM
|
Details
|
afforded crude material
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
WASH
|
Details
|
The resin was then eluted with 7M NH3 in MeOH
|
Type
|
CONCENTRATION
|
Details
|
The methanolic ammonia was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford crude material
|
Type
|
CUSTOM
|
Details
|
The crude material was then adsorbed onto silica and purification by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(N(N(C1C)C)C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |